molecular formula C11H6F3NO2S B13686502 Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate

Cat. No.: B13686502
M. Wt: 273.23 g/mol
InChI Key: IHPWNBQXWLGGML-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a trifluorophenyl group and a carboxylate ester. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate typically involves the reaction of 3,4,5-trifluoroaniline with thioamide and ethyl 4,4,4-trifluoroacetoacetate. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
  • 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylic acid
  • 4-Methyl-2-(trifluoromethyl)phenylthiazole

Uniqueness

Methyl 2-(3,4,5-Trifluorophenyl)thiazole-4-carboxylate is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C11H6F3NO2S

Molecular Weight

273.23 g/mol

IUPAC Name

methyl 2-(3,4,5-trifluorophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C11H6F3NO2S/c1-17-11(16)8-4-18-10(15-8)5-2-6(12)9(14)7(13)3-5/h2-4H,1H3

InChI Key

IHPWNBQXWLGGML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)C2=CC(=C(C(=C2)F)F)F

Origin of Product

United States

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